molecular formula C18H25ClN2O2 B13543998 1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride

1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride

Cat. No.: B13543998
M. Wt: 336.9 g/mol
InChI Key: WPAJGJQUHZTLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride is a complex organic compound that features a piperidine ring, a phenyl group, and a dihydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.

Scientific Research Applications

1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride is unique due to its combination of a dihydropyran moiety, a phenyl group, and a piperidine ring

Properties

Molecular Formula

C18H25ClN2O2

Molecular Weight

336.9 g/mol

IUPAC Name

[4-(aminomethyl)-4-phenylpiperidin-1-yl]-(3,6-dihydro-2H-pyran-2-yl)methanone;hydrochloride

InChI

InChI=1S/C18H24N2O2.ClH/c19-14-18(15-6-2-1-3-7-15)9-11-20(12-10-18)17(21)16-8-4-5-13-22-16;/h1-7,16H,8-14,19H2;1H

InChI Key

WPAJGJQUHZTLMM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CN)C2=CC=CC=C2)C(=O)C3CC=CCO3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.